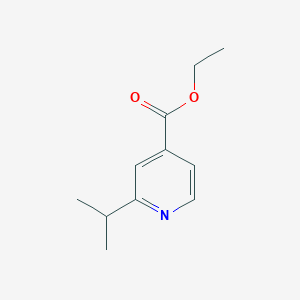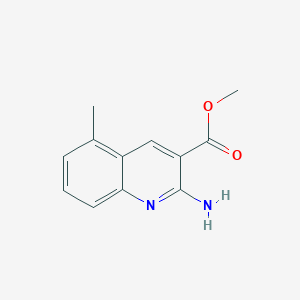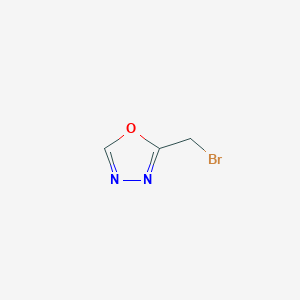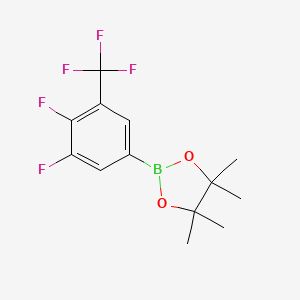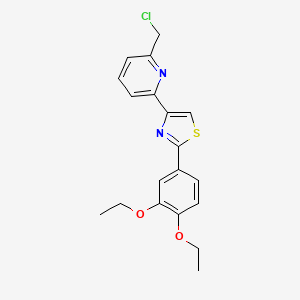
4-(6-(Chloromethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-(Chloromethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole is a synthetic organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Chloromethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Chloromethylation: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethoxy groups.
Reduction: Reduction reactions could target the nitro groups if present or the pyridine ring.
Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the pyridine or thiazole rings.
Substitution: Substituted thiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could be used as a ligand in transition metal catalysis.
Organic Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biological Probes: Used in the study of biological systems and pathways.
Medicine
Therapeutic Agents: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
Materials Science: Applications in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(6-(Chloromethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole would depend on its specific application. For example, as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or cell membranes, and the pathways involved could range from signal transduction to metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(6-Methylpyridin-2-yl)-2-phenylthiazole: Similar structure but lacks the chloromethyl and ethoxy groups.
2-(3,4-Dimethoxyphenyl)-4-(pyridin-2-yl)thiazole: Similar but with methoxy groups instead of ethoxy groups.
Uniqueness
The presence of the chloromethyl group and the ethoxy groups in 4-(6-(Chloromethyl)pyridin-2-yl)-2-(3,4-diethoxyphenyl)thiazole may confer unique reactivity and properties, making it distinct from other thiazole derivatives.
Eigenschaften
Molekularformel |
C19H19ClN2O2S |
|---|---|
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
4-[6-(chloromethyl)pyridin-2-yl]-2-(3,4-diethoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C19H19ClN2O2S/c1-3-23-17-9-8-13(10-18(17)24-4-2)19-22-16(12-25-19)15-7-5-6-14(11-20)21-15/h5-10,12H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
UIVBKVQROAFQCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=CC=CC(=N3)CCl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



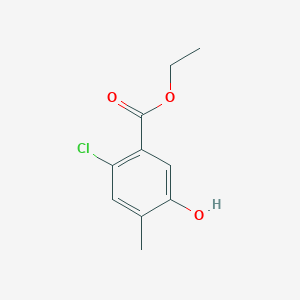
![Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13673733.png)
![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-2-amine](/img/structure/B13673736.png)
![3-Iodoisoxazolo[4,5-b]pyridine](/img/structure/B13673740.png)
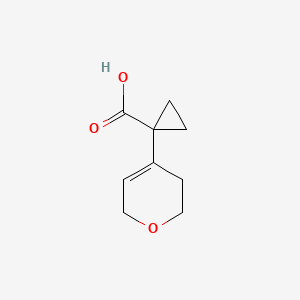
![2-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13673762.png)
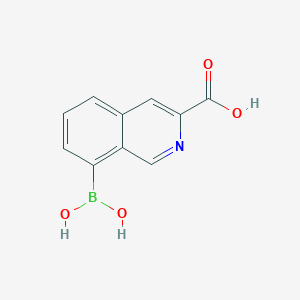
![4,6-Dichloro-3H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13673771.png)

